molecular formula C32H24O12 B3424902 Thermorubin CAS No. 37577-75-6

Thermorubin

Cat. No.: B3424902
CAS No.: 37577-75-6
M. Wt: 600.5 g/mol
InChI Key: GGEDVBUCHDZLTH-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thermorubin is an aromatic anthracenopyranone antibiotic produced by the thermophilic actinomycete Thermoactinomyces antibioticus. It exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This compound is known to bind to the 70S ribosome at the intersubunit bridge B2a, inhibiting factor-dependent initiation of translation and obstructing the accommodation of transfer RNAs into the A site .

Mechanism of Action

Target of Action

Thermorubin, also known as this compound A, is an aromatic anthracenopyranone antibiotic . Its primary target is the 70S ribosome , a central component of the protein synthesis apparatus in both Gram-positive and Gram-negative bacteria . The 70S ribosome is composed of two unequal separable subunits, small and large (30S and 50S in bacteria), which join together to form the 70S ribosome .

Mode of Action

This compound binds to the 70S ribosome at the intersubunit bridge B2a . It was initially thought to inhibit factor-dependent initiation of translation and obstruct the accommodation of tRNAs into the A site . Recent studies have shown that this compound causes ribosomes to stall in vivo and in vitro at internal and termination codons . This allows the ribosome to initiate protein synthesis and translate at least a few codons before stalling .

Biochemical Pathways

This compound affects multiple steps of translation elongation, with a significant impact on the binding stability of the tRNA in the A site . This explains the premature cessation of translation . This compound can co-exist with P- and A-site tRNAs, explaining how ribosomes can elongate in the presence of the drug . By causing structural re-arrangements in the decoding center, this compound interferes with the accommodation of tRNAs or release factors into the ribosomal A site .

Pharmacokinetics

Understanding the detailed molecular mechanisms by which various antimicrobials impede certain cellular functions is critical for their potential improvement to better suit clinical applications and circumvent development of resistance .

Result of Action

The molecular and cellular effects of this compound’s action include the stalling of ribosomes at internal and termination codons . This results in the initiation of protein synthesis and the translation of at least a few codons before stalling . This compound also has the remarkable ability to arrest ribosomes at the stop codons .

Action Environment

The ever-growing antibiotic resistance among bacterial pathogens represents a major threat to public health care, calling for the continued search for new and improvements of existing drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thermorubin synthesis begins with a singular salicylic acid starter unit. The biosynthetic pathway involves the inclusion of eleven acetate units, leading to the formation of an all-carbon tetracycle. Tailoring enzymes are predicted to oxidatively open one polyphenolic ring and reclose it as a lactone .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Thermoactinomyces antibioticus under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Thermorubin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .

Scientific Research Applications

Thermorubin has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Tetracycline
  • Doxorubicin
  • Actinomycin D

These compounds share structural similarities with thermorubin but differ in their specific binding sites and mechanisms of action.

Properties

IUPAC Name

2-[12-hydroxy-9-[(Z)-3-hydroxy-3-(2-hydroxyphenyl)prop-2-enoyl]-10,11-dimethoxy-3-methoxycarbonyl-1-oxonaphtho[3,2-g]isochromen-8-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24O12/c1-41-29-24(21(35)13-20(34)18-6-4-5-7-19(18)33)17(12-23(36)37)10-15-8-14-9-16-11-22(31(39)43-3)44-32(40)26(16)28(38)25(14)30(42-2)27(15)29/h4-11,13,33-34,38H,12H2,1-3H3,(H,36,37)/b20-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEDVBUCHDZLTH-MOSHPQCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC3=CC(=C(C(=C31)OC)C(=O)C=C(C4=CC=CC=C4O)O)CC(=O)O)C=C5C=C(OC(=O)C5=C2O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC3=CC(=C(C(=C31)OC)C(=O)/C=C(/C4=CC=CC=C4O)\O)CC(=O)O)C=C5C=C(OC(=O)C5=C2O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11006-83-0, 37577-75-6
Record name Thermorubin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011006830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thermorubin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037577756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THERMORUBIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE3QVK518U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thermorubin
Reactant of Route 2
Thermorubin
Reactant of Route 3
Thermorubin
Reactant of Route 4
Thermorubin
Reactant of Route 5
Thermorubin
Reactant of Route 6
Thermorubin
Customer
Q & A

Q1: What is Thermorubin and where is it found?

A: this compound (also known as this compound A) is a naturally occurring antibiotic primarily produced by the thermophilic actinomycete Laceyella sacchari. [, ] It has also been identified in a fungal strain and other Streptomyces species. []

Q2: What makes this compound's structure unique?

A: this compound possesses a complex tetracyclic naphthoisocoumarin structure, featuring a unique nonterminal pyrone ring. [] Its structure was initially misidentified but later corrected using X-ray diffraction analysis. []

Q3: How does this compound exert its antibacterial effect?

A: this compound targets the ribosomes of bacteria, specifically binding to the intersubunit bridge B2a. [, , ] This binding interferes with multiple steps of protein synthesis. []

Q4: Can you elaborate on this compound's impact on bacterial protein synthesis?

A: While this compound doesn't prevent the initial binding of tRNAs to the ribosome, it significantly affects the stability of tRNA binding at the A site, ultimately causing premature termination of translation. [] Interestingly, it can also stall ribosomes at both internal and termination codons. []

Q5: Can this compound halt translation at stop codons?

A: Yes, this compound displays the intriguing ability to arrest ribosomes at stop codons. [] This suggests interference with the proper accommodation of release factors into the ribosomal A site, potentially due to structural changes induced by the drug in the decoding center. []

Q6: What is the molecular formula and weight of this compound?

A: this compound has a molecular formula of C32H26O11 and a molecular weight of 600 g/mol. []

Q7: What spectroscopic techniques have been employed to characterize this compound?

A: Several mass spectrometry techniques have been used to analyze this compound, including fast atom bombardment, particle beam chemical ionization, thermospray, and direct liquid introduction (DLI). [] DLI negative ion experiments have proven particularly useful in distinguishing thermally induced processes that can complicate analysis. []

Q8: Has the biosynthesis of this compound been elucidated?

A: Research has identified the biosynthetic gene cluster responsible for this compound production in Laceyella sacchari. [] The pathway involves the unusual conversion of phenols to pyrones, initiated by a salicylate synthase. [] Earlier studies also provided evidence for the involvement of salicylic acid and an undecaketide in the biosynthesis. []

Q9: Is there a possibility to synthesize this compound chemically?

A: While natural extraction is challenging, a total synthesis route for this compound has been proposed, based on a retrosynthetic analysis utilizing a tetracyclic intermediate and a protected methyl salicylate. []

Q10: Have any this compound derivatives been synthesized?

A: Yes, several this compound derivatives have been synthesized, some with substantial modifications to the original structure. [, ] This includes the development of tetralone and isocoumarin synthons as precursors for the C-D ring system of this compound. [, ]

Q11: What are the limitations of using this compound as an antibiotic?

A: One major challenge in developing this compound as a therapeutic is its instability upon exposure to air and light. [] Additionally, detailed studies on its toxicity, pharmacokinetics, and potential for resistance development are required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.